C-28 Oxidation State: Latifoloside J (–COOH) vs. Latifoloside I (–CH₂OH) Physicochemical Comparison
Latifoloside J possesses a free C-28 carboxylic acid, whereas its closest co-isolated congener Latifoloside I has a C-28 hydroxymethyl group [1]. This difference produces measurable shifts in key molecular descriptors: Latifoloside J has a higher TPSA (295.00 vs. 278.00 Ų), lower XlogP (1.90 vs. 2.00), and higher molecular weight (943.10 vs. 929.10 g/mol) compared to Latifoloside I [2][3]. The carboxylic acid also confers an ionizable moiety (predicted pKa ~4–5) absent in Latifoloside I, enabling pH-dependent solubility modulation and salt formation [4].
Latifoloside I: C-28 –CH₂OH, MW 929.10, TPSA 278.00 Ų, XlogP 2.00
Δ +14 Da, +17 Ų, –0.10; ionizable moiety only in J
| Evidence Dimension | Molecular descriptors (MW, TPSA, XlogP) and C-28 functional group |
|---|---|
| Target Compound Data | MW 943.10 g/mol; TPSA 295.00 Ų; XlogP 1.90; C-28 = –COOH |
| Comparator Or Baseline | Latifoloside I: MW 929.10 g/mol; TPSA 278.00 Ų; XlogP 2.00; C-28 = –CH₂OH |
| Quantified Difference | ΔMW = +14 Da; ΔTPSA = +17 Ų; ΔXlogP = –0.10; functional group change from alcohol to acid |
| Conditions | Calculated molecular descriptors; structures confirmed by ¹H and ¹³C NMR (500/125 MHz, C₅D₅N) and HR-FAB-MS [1][5] |
Why This Matters
The C-28 carboxylic acid of Latifoloside J enables salt formation and pH-dependent solubility tuning that is structurally impossible with Latifoloside I, directly impacting formulation development and bioassay buffer compatibility.
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- [2] Plantaedb. Latifoloside J – Physical and Chemical Properties. Accessed 2026. View Source
- [3] Plantaedb. Latifoloside I – Physical and Chemical Properties. Accessed 2026. View Source
- [4] Szakiel A, Pączkowski C, Mattivi F, Hukkanen J. Biological activities of triterpenoid saponins from plants: a review on structure-activity relationships. Phytochem Rev. 2012;11:167-196. View Source
- [5] Azimova SS, Glushenkova AI, eds. Latifoloside J. In: Physicochemical and Pharmacological Properties of Triterpene Glycosides. Springer; 2013. doi: 10.1007/978-1-4614-0541-2_1130. View Source
